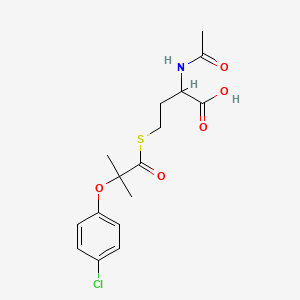
Serfibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serfibrate is a chemical compound classified as a fibrate, primarily used to treat hyperlipidemia by reducing cholesterol and triglyceride levels in the blood. It is known for its lipid-modifying properties and is often prescribed to patients with high cholesterol levels to prevent cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serfibrate involves several steps, starting from the appropriate aromatic compounds. The process typically includes:
Esterification: The initial step involves the esterification of an aromatic acid with an alcohol under acidic conditions.
Chlorination: The ester is then chlorinated using thionyl chloride or phosphorus trichloride.
Substitution: The chlorinated ester undergoes nucleophilic substitution with a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Serfibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties.
Scientific Research Applications
Serfibrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving lipid metabolism and synthetic organic chemistry.
Biology: Researchers study its effects on lipid metabolism and its role in cellular processes.
Medicine: this compound is extensively researched for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development of lipid-lowering drugs.
Mechanism of Action
Serfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol . The molecular targets and pathways involved include the regulation of genes responsible for lipid metabolism and transport.
Comparison with Similar Compounds
Similar Compounds
Comparison
Serfibrate is unique in its specific activation of PPARα, which leads to a more pronounced effect on lipid metabolism compared to other fibrates. While fenofibrate and gemfibrozil also activate PPARα, this compound has been shown to have a different pharmacokinetic profile, leading to variations in efficacy and safety .
Biological Activity
Serfibrate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various medical conditions. This article presents an overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
This compound primarily functions as a lipid-lowering agent, influencing lipid metabolism and exhibiting anti-inflammatory properties. The compound is believed to act through several mechanisms:
- Inhibition of Lipid Absorption : this compound reduces the absorption of dietary lipids in the intestine, leading to decreased serum cholesterol levels.
- Modulation of Lipoprotein Metabolism : It alters the metabolism of lipoproteins, promoting the clearance of low-density lipoprotein (LDL) from circulation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.
Research Findings
Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings from various research articles:
Case Studies
Several case studies have illustrated the clinical applications and efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with dyslipidemia showed that treatment with this compound led to a significant reduction in total cholesterol and LDL levels after 12 weeks.
- Case Study 2 : In a cohort study focusing on patients with metabolic syndrome, this compound administration resulted in improved insulin sensitivity and reduced markers of systemic inflammation.
- Case Study 3 : An observational study highlighted the long-term benefits of this compound in managing cardiovascular risk factors among patients with type 2 diabetes.
Properties
CAS No. |
54657-98-6 |
|---|---|
Molecular Formula |
C16H20ClNO5S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-acetamido-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C16H20ClNO5S/c1-10(19)18-13(14(20)21)8-9-24-15(22)16(2,3)23-12-6-4-11(17)5-7-12/h4-7,13H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
FPCXDWYBOVVFFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















